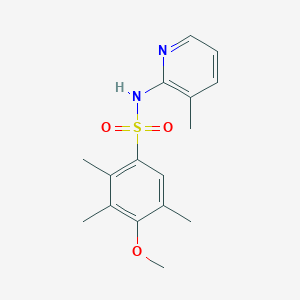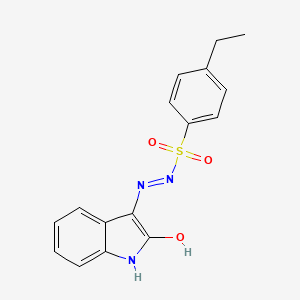
4-methoxy-2,3,5-trimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multiple steps, including the condensation of suitable precursors. For example, Gao et al. (2014) described the synthesis of a closely related compound, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, through a 3-step process achieving 75-84% overall chemical yield, highlighting the efficient synthetic routes possible for sulfonamide derivatives (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often determined using crystallographic techniques. Rodrigues et al. (2015) analyzed the crystal structures of similar compounds, revealing that supramolecular architectures can be significantly influenced by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming two- and three-dimensional architectures, respectively (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. An example includes their ability to act as ligands in metal coordination, as demonstrated by Jacobs et al. (2013), who explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives, showcasing their potential in forming complex structures with metals (Jacobs et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structures, are crucial for their application. Studies like that of Mohamed-Ezzat et al. (2023) provide insights into these aspects through structural characterization of compounds like N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, highlighting the role of π–π interactions and hydrogen bonding in determining physical properties (Mohamed-Ezzat et al., 2023).
Propiedades
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10-7-6-8-17-16(10)18-22(19,20)14-9-11(2)15(21-5)13(4)12(14)3/h6-9H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDAWHUXTAVCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide](/img/structure/B5533186.png)
![8-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-2-(3-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5533188.png)
![4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone](/img/structure/B5533197.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5533206.png)
![19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B5533214.png)

![5,5'-[1,4-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5533223.png)
![(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533236.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533243.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533267.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5533280.png)